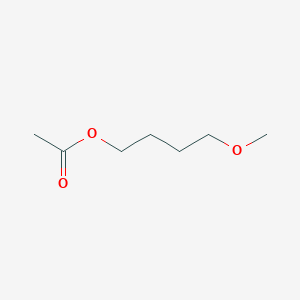

4-Methoxybutyl Acetate

Overview

Description

Synthesis Analysis

- The synthesis of 4-Methoxybutyl acetate involves several chemical processes. For instance, a study by Hamdi et al. (2011) discusses the synthesis of related compounds using 4-hydroxycoumarine as a starting material (Hamdi, Passarelli, & Romerosa, 2011).

Molecular Structure Analysis

- The molecular structure of 4-Methoxybutyl acetate and similar compounds can be analyzed through various spectroscopic methods. For example, Rucklidge et al. (2005) utilized NMR spectroscopy to elucidate the molecular structure in their study of related compounds (Rucklidge, Morris, & Cole-Hamilton, 2005).

Chemical Reactions and Properties

- Chemical reactions involving 4-Methoxybutyl acetate are diverse. For instance, Jurczak et al. (1988) explored the stereochemistry of high-pressure cycloaddition reactions involving similar compounds (Jurczak, Gołębiowski, & Raczko, 1988).

Physical Properties Analysis

- The physical properties of 4-Methoxybutyl acetate can be understood through studies like that of Jin et al. (2012), which discusses the synthesis and properties of related compounds, providing insights into their physical characteristics (Jin, Zhang, Yan, & Ma, 2012).

Chemical Properties Analysis

- The chemical properties of 4-Methoxybutyl acetate can be analyzed by studying its reactivity and interactions with other compounds. A study by Schrader et al. (1994) on the photochemical reaction products of related compounds sheds light on the chemical behavior and properties of 4-Methoxybutyl acetate (Schrader, Jakupovic, & Baltes, 1994).

Scientific Research Applications

Poly(beta-hydroxybutyrate) Production : Research on microorganisms under feast/famine conditions, such as in wastewater treatment, includes the use of substances like acetate. These conditions lead to the accumulation of storage polymers like poly(beta-hydroxybutyrate) (van Aalst-van Leeuwen et al., 1997).

Workplace Air Quality Monitoring : Development of methods for determining concentrations of compounds like 3-methoxybutyl acetate in workplace air, emphasizing health concerns due to their use in products like printer's ink and solvents (Takeuchi et al., 2007).

Solubility of Carbon Dioxide in Organic Solvents : Investigations into the solubility of CO2 in various acetates, including 3-methoxybutyl acetate, to understand their performance in absorption processes and their potential applications in carbon capture technologies (Li et al., 2014).

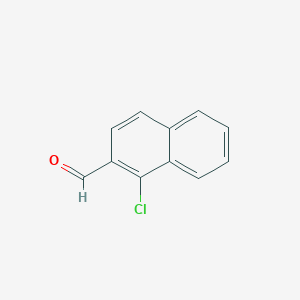

Acylation Reactions in Organic Synthesis : Study of the acylation of compounds like 2-methoxynaphthalene in the presence of zeolite catalysts, demonstrating the role of acetates in facilitating chemical reactions important in the production of various organic compounds (Andy et al., 2000).

Oxygenated Additives in Diesel : Research on using 2-methoxyethyl acetate as an additive in diesel to reduce exhaust emissions, highlighting the potential environmental applications of such acetates in improving fuel efficiency and reducing pollutants (Yanfeng et al., 2007).

Fermentation Process Monitoring : Utilization of 4-methoxybenzoic acid in monitoring concentration changes of organic acids during the fermentation process of Clostridium acetobutylicum, which is crucial for metabolic flux analysis (Cheng et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

4-Methoxybutyl Acetate is a chemical compound with the molecular formula C7H14O3

Mode of Action

It is known that the compound undergoes gas phase elimination in a temperature range of 370–420°c and pressure range of 67–216 torr . This process is homogeneous, unimolecular, and follows first-order kinetics .

Biochemical Pathways

The compound is used in proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.

Pharmacokinetics

It’s known that the compound undergoes gas phase elimination, which could be a part of its metabolic process .

Result of Action

It’s known that the compound is combustible and toxic to aquatic life , indicating it may have significant environmental impacts.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxybutyl Acetate. For instance, the compound’s elimination process is temperature and pressure-dependent . Additionally, the compound’s release into the environment can occur from industrial use, including manufacturing and further processing .

properties

IUPAC Name |

4-methoxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(8)10-6-4-3-5-9-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLBDDCTBHGHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619800 | |

| Record name | 4-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15057-11-1 | |

| Record name | 4-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybutyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the methoxy substituent in 4-Methoxybutyl Acetate influence its gas phase elimination reaction?

A1: While the provided abstract [] doesn't give specific results, it states that the research assesses the methoxy substituent's effect on the gas phase elimination of methoxyalkyl acetates. This suggests that the presence and position of the methoxy group (-OCH₃) in 4-Methoxybutyl Acetate play a significant role in determining the rate and pathway of its gas phase elimination reaction. Further investigation into the full text of the paper is needed to understand the specific influence of the methoxy substituent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)